3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Description
3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C12H14FN3OS and its molecular weight is 267.32. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
Research by Rajasekaran et al. (2013) demonstrates that derivatives of 2-thioxoquinazolin-4(3H)-ones, which includes compounds similar to 3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, exhibit notable antimicrobial and anticonvulsant activities. These compounds were synthesized using a Mannich reaction and tested against various bacteria and fungi, as well as for their anticonvulsant properties using the maximal electroshock (MES) convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Potential as Anti-Cancer Agents
A study by Riadi et al. (2021) explores the synthesis of a derivative of 3,4-dihydroquinazolin-2-yl, displaying potent cytotoxic activity against several human cancer cell lines and acting as an effective inhibitor of VEGFR-2 and EGFR tyrosine kinases. This suggests its potential application in cancer treatment (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Topoisomerase I-Targeting Activity
Ruchelman et al. (2004) identified a compound with a similar structure as a novel topoisomerase I-targeting agent with significant cytotoxic activity. This highlights its potential application in the development of new anticancer drugs targeting topoisomerase I (Ruchelman, Singh, Ray, Wu, Yang, Zhou, Liu, Liu, & LaVoie, 2004).
Synthesis and Structural Studies
Saeed and Flörke (2011) conducted a study on the synthesis and crystal structure of a closely related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This research contributes to the understanding of the structural properties of such compounds (Saeed & Flörke, 2011).
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3OS/c1-15(2)5-6-16-11(17)9-7-8(13)3-4-10(9)14-12(16)18/h3-4,7H,5-6H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZIWUQBRNUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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